molecular formula C11H7N5 B1482867 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098082-86-9

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482867
CAS No.: 2098082-86-9
M. Wt: 209.21 g/mol
InChI Key: JKWPEPMPJHHAGN-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a chemical building block designed for medicinal chemistry and drug discovery research. The pyrazole-4-carbonitrile scaffold is recognized as a privileged structure in heterocyclic chemistry, known for its remarkable versatility and broad spectrum of investigated biological activities . This particular derivative features multiple reactive sites, including the nitrile groups, that allow for further functionalization and integration into more complex molecular architectures . Pyrazole-acrylonitrile derivatives are a significant focus in the development of potential anticancer agents . Research into analogous compounds has shown that such structures can be designed to inhibit specific molecular targets. For instance, some pyrazole derivatives function as protein kinase inhibitors, targeting enzymes critical for cell proliferation and survival pathways . The incorporation of a pyridine ring, as seen in this compound, is a common strategy in drug design to improve physicochemical properties and binding interactions with biological targets. As a key intermediate, this compound can be utilized in multi-component reactions and other synthetic strategies to generate libraries of novel molecules for biological screening . Its value to researchers lies in its potential to be developed into inhibitors for various kinases or other proteins implicated in disease pathways. Researchers are encouraged to explore its utility in their specific projects. Intended Use and Handling: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWPEPMPJHHAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with cyanomethylated pyrazole intermediates. The general synthetic route includes:

  • Formation of Pyrazole Intermediate : The reaction of malononitrile with hydrazine yields a pyrazole derivative.
  • Cyanomethylation : The introduction of a cyanomethyl group is achieved through nucleophilic substitution reactions involving appropriate electrophiles.
  • Final Cyclization : The final step involves cyclization to form the desired pyrazole derivative with a pyridine substituent.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazoles demonstrated cytotoxic effects against breast cancer cells, suggesting a potential therapeutic application for this compound in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated that derivatives of pyrazoles possess moderate to excellent activity against several pathogenic fungi and bacteria. For example, a related study highlighted that pyrazole-based compounds effectively inhibited the growth of phytopathogenic fungi, indicating their potential use as antifungal agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been a focal point in research, with evidence showing that these compounds can activate apoptotic pathways.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was tested alongside doxorubicin, revealing a synergistic effect that enhanced its anticancer efficacy .

Case Study 2: Antifungal Efficacy

In another investigation, the antifungal activity of this compound was assessed against various strains, including Botrytis cinerea and Fusarium solani. Results indicated that it effectively inhibited fungal growth at low concentrations, positioning it as a promising candidate for agricultural applications .

Summary Table of Biological Activities

Biological ActivityTypeReference
AnticancerIn vitro cytotoxicity against MCF-7 cells
AntifungalGrowth inhibition of Botrytis cinerea
AntimicrobialModerate activity against various bacteria

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile exhibit promising anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole derivatives that act as selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer . The structural similarities suggest that this compound may also possess similar therapeutic effects.

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds containing the pyrazole ring have been shown to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The ability to modify the side chains, such as the cyanomethyl group in this compound, can enhance its efficacy and selectivity .

Organic Synthesis

Intermediate for Synthesis
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex heterocyclic compounds through various reactions, such as nucleophilic substitutions and cycloadditions. For example, it has been employed in reactions with S-nucleophiles to produce thieno[2,3-b]pyridines, which are valuable in pharmaceutical chemistry .

Reactivity with Electrophiles
The compound's reactivity towards electrophiles allows for the development of new materials and molecules with tailored properties. Its ability to participate in diverse chemical reactions makes it a valuable building block in synthetic organic chemistry .

Case Studies

StudyApplicationFindings
Study on SARMs Anticancer activityIdentified potential for treating AR-dependent cancers through structural modifications similar to this compound .
Synthesis of Thieno Compounds Organic synthesisDemonstrated successful synthesis of thieno[2,3-b]pyridines using this compound as an intermediate .
Anti-inflammatory Research Drug developmentHighlighted the anti-inflammatory effects of pyrazole derivatives, suggesting similar effects for this compound due to its structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbonitriles

The following table summarizes key structural and functional differences between 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and analogous compounds:

Compound Name Position 1 Position 3 Position 4 Position 5 Bioactivity (IC50) Key Properties Reference
This compound (Target) Cyanomethyl Pyridin-2-yl Carbonitrile Not reported Potential kinase inhibition inferred from pyridinyl and nitrile motifs
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile H Cyanomethyl Carbonitrile Amino Not reported Precursor for pyrazolo[3,4-d]pyrimidines via Dimroth rearrangement
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl Phenyl Carbonitrile Amino Not reported NMR: δ 5.13 (SCH2), 7.54–7.90 (Ar-H); Yield: 62.71%
5-Amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Pyridin-2-yl Methylsulfanyl Carbonitrile Amino Not reported Structural similarity to target; methylsulfanyl may alter solubility
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile H Piperidin-1-yl Carbonitrile Oxo Not reported Non-aromatic dihydro structure; oxo group impacts reactivity
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 4c) 0.81 µM (anticancer) Derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

Key Observations:

Substituent Effects on Bioactivity: Pyridin-2-yl groups (as in the target compound and 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile) are associated with kinase inhibition and anticancer activity . Compound 4c, derived from a pyrazole precursor, exhibits potent anticancer activity (IC50 = 0.81 µM), suggesting that nitrile and pyrimidine fusion enhances bioactivity .

Synthetic Accessibility: Chloroacetyl-substituted derivatives (e.g., 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile) are synthesized in moderate yields (62.71%) via nucleophilic substitution, highlighting the feasibility of modifying position 1 . Dimroth rearrangement of amino-substituted pyrazoles enables access to fused pyrimidine systems, a strategy applicable to the target compound’s derivatives .

Physical and Spectroscopic Properties: IR spectra of pyrazole carbonitriles show characteristic CN stretches near 2296 cm⁻¹, as seen in 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile . Methylsulfanyl and chloroacetyl groups introduce distinct NMR signals (e.g., δ 5.13 for SCH2), aiding structural characterization .

Implications for Drug Development

The target compound’s pyridin-2-yl and cyanomethyl groups position it as a candidate for kinase inhibition, analogous to CDK7 inhibitors described in patent literature . However, the absence of an amino group at position 5 (compared to bioactive derivatives like 4c) may necessitate further functionalization to optimize activity. Future studies should explore:

  • Synthetic Routes : Adapting Dimroth rearrangements or primary amine-mediated cyclizations for the target compound .
  • Structure-Activity Relationships (SAR) : Systematic variation of substituents at positions 1 and 3 to balance potency and solubility .

Preparation Methods

General Synthetic Strategies for Pyrazole Derivatives with Pyridine and Cyano Substituents

The synthesis of pyrazole derivatives bearing pyridine and cyano groups typically follows two major strategies:

For 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, the common approach involves constructing the pyrazole core first and then introducing the pyridin-2-yl substituent at the 3-position, alongside cyanomethyl and cyano groups at the 1- and 4-positions respectively.

Key Synthetic Routes and Reaction Conditions

Pyrazole Ring Construction via Hydrazine and β-Dicarbonyl Compounds

A typical method to prepare substituted pyrazoles is the condensation of hydrazines with β-dicarbonyl compounds or their equivalents. For the target compound:

  • Starting materials: Hydrazine or substituted hydrazine derivatives, 2-pyridinecarboxaldehyde or 2-pyridyl-containing precursors, and malononitrile (for cyano groups).
  • Reaction conditions: Solvent choices include acetic acid, methanol with HCl, or water under reflux or microwave irradiation. Reaction times vary from several hours to overnight depending on substituents.

Cyanomethyl Group Introduction

The cyanomethyl group at the 1-position is generally introduced by alkylation of the pyrazole nitrogen with a cyanomethyl halide or via Michael addition of malononitrile derivatives under basic or catalytic conditions.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot, multicomponent reactions combining hydrazine, aldehydes (e.g., 2-pyridinecarboxaldehyde), β-ketoesters or equivalents, and malononitrile to efficiently assemble the pyrazole ring with desired substituents:

  • Catalysts: InCl3 (indium(III) chloride) has been shown to catalyze such reactions effectively.
  • Solvent: Mixed aqueous-organic solvents (e.g., 50% ethanol-water).
  • Conditions: Ultrasound irradiation at mild temperature (~40 °C) for short times (~20 minutes) enhances yield and reduces reaction time.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 Hydrazine hydrate + ethyl acetoacetate Formation of pyrazolone intermediate - Room temp or mild heating
2 Addition of 2-pyridinecarboxaldehyde + malononitrile + InCl3 catalyst (20 mol%) in 50% EtOH One-pot condensation under ultrasound irradiation at 40 °C for 20 min 80-95% Efficient formation of substituted pyrazole core
3 Workup: Add water, filtration, recrystallization from ethanol Isolation of pure this compound - High purity product

This method benefits from operational simplicity, green chemistry compliance, and excellent yields.

Mechanistic Insights

  • The initial step involves hydrazine reacting with ethyl acetoacetate to form a pyrazolone intermediate.
  • Concurrently, malononitrile condenses with 2-pyridinecarboxaldehyde catalyzed by InCl3 to form an activated intermediate.
  • The pyrazolone intermediate undergoes nucleophilic attack on the activated intermediate, followed by tautomerization to yield the target pyrazole derivative with cyanomethyl and pyridin-2-yl substituents.

Alternative Preparation Routes

  • Michael Addition and Reflux Methods: Reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various aldehydes or ketones under reflux in ethanol has been reported for related pyrazole derivatives, which can be adapted for the target compound.
  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate ring formation reactions, improving yields and reducing reaction times.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Conditions Yield Range Advantages
One-pot multicomponent (InCl3 catalyzed) Hydrazine hydrate, ethyl acetoacetate, 2-pyridinecarboxaldehyde, malononitrile InCl3 (20 mol%) 50% EtOH Ultrasound, 40 °C, 20 min 80-95% High yield, green, short time
Reflux condensation 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile + aldehydes None or acid catalyst Ethanol Reflux, 3-4 h ~70-80% Simple, scalable
Microwave-assisted synthesis Pyrazole derivatives + dicarbonyl compounds AcOH or other acids AcOH, MeOH, or water Microwave irradiation, short time Variable Rapid, efficient

Research Findings and Notes

  • The regioselectivity of pyrazole formation can be influenced by the electrophilicity of carbonyl groups in the starting materials, allowing control over isomer formation.
  • Use of green solvents and catalysts like InCl3 and ultrasound irradiation aligns with sustainable chemistry principles.
  • The presence of cyano groups enhances the biological activity and chemical versatility of the pyrazole derivatives, making these methods valuable for medicinal chemistry applications.

Q & A

Q. What synthetic methodologies are typically employed to prepare 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, and how are key intermediates validated?

  • Methodological Answer : The synthesis of pyrazole-4-carbonitrile derivatives often involves cyclocondensation reactions using substituted hydrazines and β-ketonitriles. For example, triazenylpyrazole precursors can undergo azide-mediated transformations under acidic conditions (e.g., trifluoroacetic acid) with azido(trimethyl)silane to introduce functional groups . Key intermediates are validated via TLC monitoring and spectroscopic characterization (e.g., 1^1H/13^{13}C NMR, IR) to confirm regioselectivity and purity. Flash chromatography (cyclohexane/ethyl acetate gradients) is critical for isolating products with >85% yields .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1^1H NMR : Assign signals for aromatic protons (pyridin-2-yl: δ 7.2–8.5 ppm) and cyanomethyl groups (δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Confirm nitrile stretches (C≡N: 2230–2242 cm1^{-1}) and pyridyl/pyrazole ring vibrations (1450–1600 cm1^{-1}) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <1 ppm error margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :
  • Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions during azide incorporation .
  • Catalyst Screening : Trifluoroacetic acid (TFA) at 10 equiv. improves protonation of intermediates, accelerating cyclization .
  • Solvent Selection : Methylene chloride enhances solubility of hydrophobic intermediates, while ethyl acetate gradients in chromatography improve resolution .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbonitriles?

  • Methodological Answer :
  • SAR Studies : Systematically modify substituents (e.g., pyridin-2-yl vs. benzyl groups) to isolate contributions to bioactivity .
  • Meta-Analysis : Cross-reference IC50_{50} values across studies using standardized assays (e.g., kinase inhibition protocols) to account for variability in experimental conditions .
  • Crystallography : Resolve structural ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict protonation states of pyridin-2-yl and pyrazole nitrogens .
  • pKa Estimation : Use software like MarvinSketch to identify labile protons (e.g., cyanomethyl C-H) susceptible to hydrolysis at physiological pH .
  • MD Simulations : Model solvation effects in aqueous buffers to assess aggregation tendencies .

Methodological Challenges

Q. What purification challenges arise during scale-up, and how are they addressed?

  • Methodological Answer :
  • Dry Loading : Pre-adsorb crude products onto Celite® to prevent column overload during flash chromatography .
  • Gradient Optimization : Adjust ethyl acetate concentrations (0–35%) to separate regioisomers with Rf_f differences <0.1 .
  • Purity Validation : Combine HPLC (C18 columns, acetonitrile/water mobile phase) with NMR to confirm ≥95% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
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1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

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